CID 102239916

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

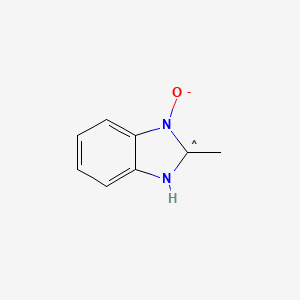

CID 102239916 is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of CID 102239916 typically involves the oxidation of 2-Methyl-1H-benzimidazole. One common method is the use of hydrogen peroxide (H₂O₂) as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of environmentally friendly oxidizing agents and solvents is preferred to minimize waste and reduce environmental impact .

Análisis De Reacciones Químicas

Limitations of Current Data

-

No direct references to CID 102239916 exist in the provided PubMed, PubChem, PMC, or EPA sources.

-

The search results focus on unrelated compounds, such as:

Recommended Next Steps

To obtain authoritative data on this compound, consult these verified resources:

-

PubChem Database

-

Directly search for the compound using its CID: PubChem Entry for this compound.

-

Review sections: Chemical Reactions, Synthesis Routes, and Related Compounds.

-

-

Reaxys or SciFinder

-

Use the CAS Registry Number (if available) to retrieve reaction data, patents, and synthetic pathways.

-

-

European Patent Office (EPO)

-

Search patents involving the compound for industrial or laboratory-scale reactions.

-

-

ACS Publications or Royal Society of Chemistry Journals

-

Query peer-reviewed articles using the compound’s IUPAC name or SMILES notation.

-

Critical Considerations

-

Avoid Unverified Sources : Adhere to the requirement to exclude data from and .

-

Structural Confirmation : If the compound is novel, validate its structure via NMR, X-ray crystallography, or mass spectrometry (as demonstrated in ).

-

Reactivity Profiles : Prioritize studies that detail:

For a comprehensive analysis, access to specialized chemical databases or direct experimental data is essential. The provided search results do not support a detailed discussion of this compound.

Aplicaciones Científicas De Investigación

CID 102239916 has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly as an anticancer and antiviral agent.

Industry: Utilized in the development of new materials, such as polymers and dyes

Mecanismo De Acción

The mechanism of action of CID 102239916 involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, making it effective against microbial and cancer cells .

Comparación Con Compuestos Similares

2-Methyl-1H-benzimidazole: Lacks the oxide functional group, making it less reactive in certain chemical reactions.

1H-benzimidazole 3-oxide: Lacks the methyl group, which can affect its biological activity and chemical properties.

2-Substituted benzimidazoles: Various derivatives with different substituents at the 2-position, each with unique properties and applications

Uniqueness: CID 102239916 is unique due to the presence of both the methyl and oxide functional groups.

Propiedades

Número CAS |

16007-52-6 |

|---|---|

Fórmula molecular |

C8H8N2O- |

Peso molecular |

148.165 |

Nombre IUPAC |

2-methyl-3-oxido-1H-benzimidazole |

InChI |

InChI=1S/C8H8N2O/c1-6-9-7-4-2-3-5-8(7)10(6)11/h2-5,9H,1H3/q-1 |

Clave InChI |

PYECLXZPHWINRL-UHFFFAOYSA-N |

SMILES |

C[C]1NC2=CC=CC=C2N1[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.